molecular formula C12H15NO3 B1272873 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one CAS No. 444111-26-6

1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one

Cat. No. B1272873
CAS RN: 444111-26-6
M. Wt: 221.25 g/mol
InChI Key: SSWOJWLEQYQHCP-UHFFFAOYSA-N
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Description

“1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one” is a chemical compound . It has been used in the synthesis of new antibacterial compounds that combine sulfonamide and benzodioxane fragments in their framework .


Synthesis Analysis

The synthesis of related compounds was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . This yielded N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, which was further treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .


Molecular Structure Analysis

The structures of the synthesized derivatives were confirmed by spectroscopic techniques including IR, 1H NMR, and EI-MS .


Chemical Reactions Analysis

The progress of the reaction was monitored by TLC technique till a single spot was observed .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been reported. For example, one of the synthesized compounds was an amorphous powder with a yield of 80%, melting point of 114-115 °C, and a molecular weight of 452 g/mol .

Scientific Research Applications

Antibacterial Agent

The compound has shown potential as an antibacterial agent . It was found to be the most effective against Bacillus subtilis, with significant bacterial biofilm growth inhibition . This suggests its utility in developing treatments or coatings that prevent bacterial colonization and biofilm formation, which is crucial in medical devices and hospital settings.

Enzyme Inhibition

Research indicates that derivatives of this compound exhibit moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . These enzymes are involved in various physiological processes, and their inhibitors can be used to treat diseases like Alzheimer’s and inflammatory conditions.

Anticonvulsant Activity

The compound’s derivatives have been synthesized and tested for anticonvulsant activity . They were converted into amino amides and amino esters, which showed promise as potential treatments for epilepsy and other seizure disorders .

Biofilm Inhibition

One of the notable applications is in biofilm inhibition . The compound’s ability to inhibit biofilm formation makes it a candidate for preventing infections related to indwelling medical devices such as catheters and prosthetic joints .

Chemical Building Block

The compound serves as a chemical building block for various synthetic pathways. It is used in the synthesis of more complex molecules that have diverse applications in pharmaceuticals and materials science .

Research and Development

Lastly, “1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one” is used in research and development . Companies like Benchchem offer this compound for scientific research, indicating its role in the development of new chemical entities.

Safety and Hazards

While specific safety and hazard information for “1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one” is not available, it’s worth noting that most of the new molecules synthesized in related studies were found to be mildly cytotoxic . Therefore, they might be used as safe antibacterial agents .

Mechanism of Action

Target of Action

The primary targets of 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one are pathogenic bacterial strains such as Escherichia coli and Bacillus subtilis . These bacteria are responsible for a variety of infections and diseases in humans.

Mode of Action

The compound interacts with its targets by inhibiting the formation of bacterial biofilms . Biofilms are communities of bacteria that adhere to each other on a surface, and they are often resistant to antibiotics. By inhibiting biofilm formation, the compound disrupts the bacteria’s ability to establish and maintain infections.

Biochemical Pathways

It is known that the compound exhibits moderate to weak inhibition of cholinestrases and lipoxygenase enzymes . These enzymes play crucial roles in various biological processes, including neurotransmission and inflammation.

Result of Action

The compound has been found to be a potent inhibitor of bacterial biofilm growth, with a growth inhibition rate of 60.04% against B. subtilis and E. coli . This suggests that the compound could potentially be used as an effective antibacterial agent.

properties

IUPAC Name

1-(6-amino-2,3-dihydro-1,4-benzodioxin-7-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-2-3-10(14)8-6-11-12(7-9(8)13)16-5-4-15-11/h6-7H,2-5,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSWOJWLEQYQHCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC2=C(C=C1N)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70387850
Record name 1-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70387850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

444111-26-6
Record name 1-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70387850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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